N-(3-acetylphenyl)-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide
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Overview
Description
N-(3-acetylphenyl)-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is a complex organic compound that belongs to the class of benzothiadiazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzothiadiazine core, which is a fused heterocyclic system containing sulfur and nitrogen atoms, along with various substituents that contribute to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzothiadiazine Core: The benzothiadiazine core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-aminobenzenesulfonamide derivative, with a carbonyl compound under acidic or basic conditions.
Introduction of Substituents:
Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction, where the benzothiadiazine derivative is reacted with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the benzothiadiazine core or the phenyl ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Halogenating agents, alkylating agents, and various catalysts such as Lewis acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other heterocyclic compounds and can be used in the development of new synthetic methodologies.
Biology: It has shown potential as a bioactive molecule with various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Medicine: The compound is being investigated for its potential use as a therapeutic agent in the treatment of various diseases, such as cancer, bacterial infections, and inflammatory disorders.
Industry: It can be used in the development of new materials with specific properties, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar thiadiazine core and have been studied for their diverse pharmacological activities, including anticancer and antimicrobial properties.
Thiophene Derivatives: Thiophene-based compounds also exhibit a wide range of biological activities and are used in medicinal chemistry and material science.
Uniqueness
N-(3-acetylphenyl)-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is unique due to its specific substituents and the resulting biological activities. Its combination of acetylphenyl, methyl, and propyl groups, along with the benzothiadiazine core, contributes to its distinct pharmacological profile and potential therapeutic applications.
Properties
Molecular Formula |
C20H21N3O4S |
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Molecular Weight |
399.5 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-3-methyl-1,1-dioxo-4-propyl-1λ6,2,4-benzothiadiazine-7-carboxamide |
InChI |
InChI=1S/C20H21N3O4S/c1-4-10-23-14(3)22-28(26,27)19-12-16(8-9-18(19)23)20(25)21-17-7-5-6-15(11-17)13(2)24/h5-9,11-12H,4,10H2,1-3H3,(H,21,25) |
InChI Key |
LLMYDVJGZGGMBG-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=NS(=O)(=O)C2=C1C=CC(=C2)C(=O)NC3=CC=CC(=C3)C(=O)C)C |
Origin of Product |
United States |
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